Magnesium;2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;dihydrate
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Overview
Description
Magnesium;2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;dihydrate is a useful research compound. Its molecular formula is C22H42MgO6 and its molecular weight is 426.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 426.2831807 g/mol and the complexity rating of the compound is 505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that this compound belongs to the class of ligands and coordination complexes . Coordination complexes often interact with metal ions, and in this case, the magnesium ion is likely to be a significant target.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Magnesium;2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;dihydrate . Factors such as pH, temperature, and the presence of other ions could potentially affect its stability and interaction with its targets.
Properties
CAS No. |
625832-70-4 |
---|---|
Molecular Formula |
C22H42MgO6 |
Molecular Weight |
426.9 g/mol |
IUPAC Name |
magnesium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;dihydrate |
InChI |
InChI=1S/2C11H20O2.Mg.2H2O/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;;;/h2*7,12H,1-6H3;;2*1H2/q;;+2;;/p-2/b2*8-7-;;; |
InChI Key |
WTZQUDYOTSWADB-KKUWAICFSA-L |
SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].O.O.[Mg+2] |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.O.O.[Mg+2] |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].O.O.[Mg+2] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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